Ethyl 3-chloro-5-formylisonicotinate
Description
Ethyl 3-chloro-5-formylisonicotinate is an ethyl ester derivative of isonicotinic acid, featuring a chloro substituent at position 3 and a formyl group at position 5 on the pyridine ring. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive functional groups (chloro and formyl), which make it a versatile intermediate for constructing heterocyclic compounds or drug candidates.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
ethyl 3-chloro-5-formylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-2-14-9(13)8-6(5-12)3-11-4-7(8)10/h3-5H,2H2,1H3 |
InChI Key |
HRZHPZGQPFIWQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Ethyl 3-chloro-5-formylisonicotinate with two structurally related compounds: Ethyl 2-(benzylamino)-5-chloronicotinate () and Ethyl 6-acetyl-5-chloronicotinate (). Key differences in substituent positions, functional groups, and applications are highlighted.
Structural and Functional Differences
| Compound Name | CAS Number | Molecular Formula | Substituents | Functional Groups | Molecular Weight |
|---|---|---|---|---|---|
| This compound | N/A | C₉H₈ClNO₃ | Cl (3), CHO (5) | Chloro, Formyl, Ester | 213.62 g/mol |
| Ethyl 2-(benzylamino)-5-chloronicotinate | 1706429-08-4 | C₁₅H₁₅ClN₂O₂ | Cl (5), BnNH (2) | Chloro, Benzylamino, Ester | 290.75 g/mol |
| Ethyl 6-acetyl-5-chloronicotinate | 1429182-81-9 | C₁₀H₁₀ClNO₃ | Cl (5), Acetyl (6) | Chloro, Acetyl, Ester | 227.65 g/mol |
Key Observations:
Substituent Positions :
- The target compound has substituents at positions 3 (Cl) and 5 (CHO) on the isonicotinate ring, whereas the analogs feature substitutions at positions 2, 5, or 6 on nicotinate rings. Nicotinate and isonicotinate isomers differ in the carboxylate group’s position (pyridine ring positions 3 vs. 4), affecting electronic distribution and reactivity .
Functional Group Reactivity: The formyl group in this compound is highly electrophilic, enabling condensation reactions (e.g., formation of Schiff bases). The benzylamino group in Ethyl 2-(benzylamino)-5-chloronicotinate introduces hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., enzymes or receptors) .
Physicochemical Properties
- Solubility: The benzylamino group in Ethyl 2-(benzylamino)-5-chloronicotinate increases hydrophobicity, whereas the formyl group in the target compound may enhance polarity.
- Stability: Aldehydes (formyl) are prone to oxidation, necessitating stabilizers in storage, while acetyl and benzylamino groups are more stable under ambient conditions.
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